Home > Products > Screening Compounds P119391 > 8-Hydroxywarfarin, (S)-
8-Hydroxywarfarin, (S)- - 63740-82-9

8-Hydroxywarfarin, (S)-

Catalog Number: EVT-1467306
CAS Number: 63740-82-9
Molecular Formula: C19H16O5
Molecular Weight: 324.332
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-8-Hydroxywarfarin is a hydroxylated metabolite of the anticoagulant drug warfarin (Coumadin). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Warfarin is typically administered as a racemic mixture of its R- and S-enantiomers. (S)-Warfarin exhibits greater potency as a vitamin K antagonist compared to (R)-warfarin. [, ]

(S)-Warfarin

Compound Description: (S)-Warfarin is the more pharmacologically active enantiomer of the racemic drug warfarin, a widely prescribed anticoagulant. It acts as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors. [, , , , , ] (S)-Warfarin is primarily metabolized by CYP2C9 to inactive hydroxylated metabolites. [, , , ]

Relevance: (S)-Warfarin is the parent compound of (S)-8-Hydroxywarfarin, with the latter being a hydroxylated metabolite produced via CYP-mediated oxidation. [, , , , ] The key structural difference is the presence of a hydroxyl group at the 8-position of the coumarin ring in (S)-8-Hydroxywarfarin.

(R)-Warfarin

Compound Description: (R)-Warfarin is the less pharmacologically active enantiomer of warfarin, exhibiting lower potency as a vitamin K antagonist compared to (S)-warfarin. [, , , ] It undergoes metabolism by various CYPs, including CYP2C19, leading to the formation of hydroxylated metabolites, including (R)-8-hydroxywarfarin. [, , ]

Relevance: (R)-Warfarin is the enantiomer of (S)-Warfarin, and like its counterpart, is metabolized to form an 8-hydroxy metabolite, (R)-8-hydroxywarfarin. [, , ] Both (R)-Warfarin and (S)-Warfarin share the same core coumarin structure, differing only in their stereochemical configuration at the chiral center.

(R)-8-Hydroxywarfarin

Compound Description: (R)-8-Hydroxywarfarin is a hydroxylated metabolite of (R)-Warfarin, primarily formed by the action of CYP2C19. [, ] It serves as a metabolic marker for CYP2C19 activity. [] While considered less pharmacologically active than (S)-warfarin, the potential impact of (R)-8-hydroxywarfarin on warfarin metabolism and clearance requires further investigation. []

Relevance: (R)-8-Hydroxywarfarin is the enantiomer of (S)-8-Hydroxywarfarin, both sharing the same coumarin structure with a hydroxyl group at the 8-position, differing only in their stereochemical configuration. [, ] Their formation pathways are also distinct, with CYP2C19 playing a primary role in (R)-8-Hydroxywarfarin generation. [, ]

6-Hydroxywarfarin

Compound Description: 6-Hydroxywarfarin is a hydroxylated metabolite of both (R)- and (S)-warfarin, generated by different CYP isoforms. [, , , , ] It is further metabolized by UDP-glucuronosyltransferases (UGTs). [, ]

Relevance: 6-Hydroxywarfarin and (S)-8-Hydroxywarfarin are both hydroxylated metabolites of warfarin, belonging to the same class of compounds. [, , , , , ] They differ in the position of the hydroxyl group on the coumarin ring.

7-Hydroxywarfarin

Compound Description: 7-Hydroxywarfarin is a major hydroxylated metabolite of warfarin, generated by both CYP2C9 and CYP1A2. [, , , , , , ] It is further metabolized by UGTs, particularly UGT1A1 in the liver. [, ]

Relevance: 7-Hydroxywarfarin and (S)-8-Hydroxywarfarin are both hydroxylated metabolites of warfarin, sharing the same coumarin core structure. [, , , , , , ] They are differentiated by the position of the hydroxyl group on the coumarin ring.

4'-Hydroxywarfarin

Compound Description: 4'-Hydroxywarfarin is a hydroxylated metabolite of warfarin formed via CYP-mediated oxidation. [, , , , , , , ] It can undergo glucuronidation by specific UGT enzymes, contributing to its clearance. []

Relevance: 4'-Hydroxywarfarin and (S)-8-Hydroxywarfarin belong to the same class of hydroxylated warfarin metabolites. [, , , , , , , ] They differ in the location of the hydroxyl group substitution on the warfarin molecule.

10-Hydroxywarfarin

Compound Description: 10-Hydroxywarfarin is a hydroxylated metabolite of warfarin primarily generated by CYP3A4. [, , , , , , ] It exhibits anticoagulant activity and can inhibit S-warfarin metabolism. [] Unlike other hydroxylated metabolites, 10-hydroxywarfarin can be reduced to its corresponding alcohol forms by CBR1 and AKR1C3 reductases. []

Relevance: 10-Hydroxywarfarin and (S)-8-Hydroxywarfarin are both hydroxylated metabolites of warfarin. [, , , , , , ] They are distinguished by the position of the hydroxyl group on the warfarin molecule and their metabolic pathways.

(S)-6-Hydroxywarfarin

Compound Description: (S)-6-Hydroxywarfarin is a hydroxylated metabolite of S-warfarin produced by CYP enzymes. [, ] It is considered a major circulating metabolite of S-warfarin in humans. [, ]

Relevance: (S)-6-Hydroxywarfarin shares a similar structure with (S)-8-Hydroxywarfarin, with both compounds having a hydroxyl group on the coumarin ring. [, ] The difference lies in the position of the hydroxyl group, with (S)-6-Hydroxywarfarin having it at the 6-position and (S)-8-Hydroxywarfarin having it at the 8-position.

(S)-7-Hydroxywarfarin

Compound Description: (S)-7-Hydroxywarfarin is a hydroxylated metabolite of S-warfarin formed primarily by the cytochrome P450 enzyme CYP2C9. [, , , ] It is the major metabolite of S-warfarin in humans. [, ]

Relevance: (S)-7-Hydroxywarfarin and (S)-8-Hydroxywarfarin are both hydroxylated metabolites of S-warfarin, belonging to the same class of compounds. [, , , ] They share a similar structure, with the only difference being the position of the hydroxyl group on the coumarin ring. (S)-7-Hydroxywarfarin has the hydroxyl group at the 7-position, while (S)-8-Hydroxywarfarin has it at the 8-position.

Overview

8-Hydroxywarfarin, (S)- is a significant derivative of warfarin, a well-known anticoagulant medication. This compound is primarily recognized for its role in the pharmacokinetics and pharmacodynamics of warfarin, particularly in its metabolic pathways. The chemical structure of 8-Hydroxywarfarin features a hydroxyl group at the 8-position of the warfarin molecule, which influences its biological activity and interaction with metabolic enzymes.

Source and Classification

8-Hydroxywarfarin, (S)- is classified as a hydroxy derivative of warfarin, which belongs to the class of anticoagulants known as vitamin K antagonists. This compound is synthesized through the hydroxylation of warfarin, primarily involving cytochrome P450 enzymes during metabolic processes. It is often studied in the context of anticoagulant therapy and drug interactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-Hydroxywarfarin, (S)- can be achieved through various methods, primarily focusing on enzymatic hydroxylation. Key synthesis routes include:

  • Enzymatic Hydroxylation: Utilizing cytochrome P450 enzymes such as CYP2C9 and CYP2C19, which are responsible for the hydroxylation of warfarin to form 8-Hydroxywarfarin. This method mimics the natural metabolic processes occurring in the liver .
  • Recombinant Enzyme Systems: In laboratory settings, recombinant enzymes or liver microsomes can be employed to catalyze the hydroxylation reaction under controlled conditions. This approach allows for the production of 8-Hydroxywarfarin on a smaller scale for research purposes.
  • Chemical Synthesis: Although less common than enzymatic methods, chemical synthesis involving protecting group strategies can also be utilized to produce enantiomerically pure forms of 8-Hydroxywarfarin .
Molecular Structure Analysis

Structure and Data

The molecular formula of 8-Hydroxywarfarin, (S)- is C19H16O4C_{19}H_{16}O_{4}, with a molecular weight of approximately 312.33 g/mol. The structure consists of a coumarin backbone with a hydroxyl group (-OH) at the 8-position.

Key structural data includes:

  • Melting Point: The melting point typically ranges around 150-155 °C.
  • Solubility: It exhibits moderate solubility in organic solvents like methanol and ethanol but limited solubility in water.
Chemical Reactions Analysis

Reactions and Technical Details

8-Hydroxywarfarin, (S)- participates in several chemical reactions:

  • Oxidation: Further oxidation can yield more polar metabolites, enhancing their solubility and excretion.
  • Reduction: This compound can undergo reduction reactions to form corresponding alcohols.
  • Substitution: The hydroxyl group can participate in substitution reactions, leading to various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation and NADPH for reduction processes .

Mechanism of Action

Process and Data

The mechanism of action for 8-Hydroxywarfarin, (S)- primarily involves its interaction with the enzyme vitamin K epoxide reductase complex 1 (VKORC1). This enzyme plays a crucial role in the vitamin K cycle, which is essential for activating clotting factors II, VII, IX, and X.

  • Inhibition Mechanism: By inhibiting VKORC1, 8-Hydroxywarfarin prevents the reduction of vitamin K epoxide to its active form. This disruption leads to decreased γ-carboxylation of clotting factors, ultimately resulting in anticoagulation effects.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pH Range: Optimal activity occurs within a physiological pH range (around pH 7.4).

Relevant data from studies indicate that 8-Hydroxywarfarin has distinct biochemical properties that influence its pharmacological effects .

Applications

Scientific Uses

8-Hydroxywarfarin, (S)- has several applications in scientific research:

  • Pharmacokinetic Studies: It serves as an important metabolite for understanding warfarin metabolism and interactions with other drugs.
  • Anticoagulant Research: The compound is utilized in studies aimed at developing new anticoagulant therapies or understanding resistance mechanisms to warfarin.
  • Analytical Chemistry: Techniques such as liquid chromatography coupled with mass spectrometry are employed to quantify this compound and its metabolites in biological samples .
Chemical Identity and Structural Characterization of (S)-8-Hydroxywarfarin

Molecular Structure and Isomeric Specificity

IUPAC Nomenclature and Stereochemical Configuration

(S)-8-Hydroxywarfarin is systematically named as 4,8-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-chromen-2-one. This nomenclature defines:

  • The chromen-2-one core (coummarin derivative)
  • Hydroxyl groups at positions 4 and 8
  • The S-configured chiral center at the 1-phenylbutyl substituent [3]

Its absolute stereochemistry is confirmed by the Cahn-Ingold-Prelog priority rules, with the chiral center at C3' (α-carbon to the ketone). The S-configuration is explicitly indicated in the SMILES notation: CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(O)C3=C(OC2=O)C(O)=CC=C3 [3]. The InChIKey BHBOXPNWDGYJNB-AWEZNQCLSA-N further encodes stereochemical uniqueness, differentiating it from the R-epimer (BHBOXPNWDGYJNB-CQSZACIVSA-N for R-form) [3] [4]. The compound's CAS registry number is 63740-82-9 [3].

Comparative Analysis with Other Hydroxywarfarin Isomers

(S)-8-Hydroxywarfarin is one of several monohydroxylated metabolites of warfarin, distinguished by the position of hydroxylation and stereochemistry:

Table 1: Structural Comparison of Key Hydroxywarfarin Isomers

IsomerSite of HydroxylationMolecular FormulaMolecular Weight (g/mol)Stereochemical Complexity
(S)-8-HydroxywarfarinC8 of coumarin ringC₁₉H₁₆O₅324.33Chiral center at C3' (S config)
6-HydroxywarfarinC6 of coumarin ringC₁₉H₁₆O₅324.33Non-chiral
7-HydroxywarfarinC7 of coumarin ringC₁₉H₁₆O₅324.33Non-chiral
10-HydroxywarfarinC10 (phenyl ring)C₁₉H₁₆O₅324.33Chiral center at C3' (racemic)
4′-HydroxywarfarinC4' (phenyl ring)C₁₉H₁₆O₅324.33Chiral center at C3' (racemic)
(R)-8-HydroxywarfarinC8 of coumarin ringC₁₉H₁₆O₅324.33Chiral center at C3' (R config)

Key distinctions include:

  • Regioisomerism: Unlike 6-, 7-, 10-, and 4′-isomers, 8-hydroxywarfarins modify the coumarin ring at C8, adjacent to the C4 carbonyl. This position influences electronic properties and hydrogen bonding [4] [9].
  • Stereoisomerism: (S)-8-Hydroxywarfarin and its R-epimer exhibit enantioselective metabolism and inhibition profiles. For example, (S)-8-hydroxywarfarin is metabolized primarily by CYP2C9, while (R)-8-hydroxywarfarin involves CYP1A2 and CYP3A4 [4].
  • Physicochemical Behavior: The 8-hydroxyl group enhances polarity compared to parent warfarin (logP ~2.8 vs. ~2.5), but less so than 4′-hydroxywarfarin due to intramolecular H-bonding with the C4 carbonyl [9].

Physicochemical Properties

Solubility, Melting Point, and Stability

(S)-8-Hydroxywarfarin is a white to off-white solid with a melting point of 185–187°C [5] [6]. Its solubility profile is as follows:

  • DMSO: Moderately soluble (~5–10 mg/mL)
  • Methanol: Slightly soluble (~1–2 mg/mL)
  • Acetic acid: Sparingly soluble under sonication
  • Water: Very low solubility (predicted 0.0514 mg/mL) [5] [7]

Stability considerations include:

  • Photodegradation: Susceptible to UV light due to the coumarin chromophore. Storage at 2–8°C in opaque containers is recommended [5].
  • Thermal Stability: Decomposes above 250°C, with a flash point of 189.3°C [6].
  • Chemical Stability: The β-hydroxyketone moiety may undergo dehydration under strong acidic conditions. The lactone ring is stable at physiological pH but may hydrolyze under prolonged alkaline conditions [6].

Spectroscopic Characterization

Table 2: Spectroscopic Profiles of (S)-8-Hydroxywarfarin

TechniqueKey FeaturesReference
Mass Spectrometry (MS)- ESI-MS (Positive): m/z 325.107 [M+H]⁺, 347.089 [M+Na]⁺ - High-Resolution MS: Monoisotopic mass 324.0998 (calc. 324.0998 for C₁₉H₁₆O₅) - MS/MS Fragments: m/z 307 (loss of H₂O), 280 (retro-Diels-Alder), 162 (coumarin fragment) [3] [9]
UV-Vis Spectroscopy- λ_max (MeOH): 230 nm (π→π, coumarin), 310 nm (n→π, conjugated ketone) - Molar Extinction Coefficient: ε₃₁₀ > 10,000 L·mol⁻¹·cm⁻¹ [3]
Nuclear Magnetic Resonance (NMR) (Predicted ¹H/¹³C)- ¹H NMR: δ 7.5–7.3 (m, 5H, phenyl), 6.9 (d, 1H, C7-H), 6.3 (d, 1H, C5-H), 5.1 (dd, 1H, C3'-H), 3.4 (m, 2H, C1'-H₂), 2.3 (s, 3H, acetyl) - ¹³C NMR: δ 195.5 (C=O, acetyl), 165.2 (C2), 162.1 (C4), 158.5 (C8), 140.2 (C3'), 134.5–126.0 (phenyl), 115–105 (coumarin CH) [3] [9]
Collision Cross Section (CCS)- Predicted CCS (DeepCCS 1.0): [M-H]⁻: 173.8 Ų [M+H]⁺: 176.2 Ų [M+Na]⁺: 182.7 Ų [4]

Structural Insights from Spectroscopy:

  • MS Fragmentation: The loss of water (m/z 307) confirms the presence of hydroxyl groups. The fragment at m/z 162 corresponds to the protonated 4,8-dihydroxycoumarin core [9].
  • NMR: The C3' proton at δ 5.1 (dd) demonstrates coupling to the benzylic system. The downfield shift of C8 (δ 158.5 in ¹³C) verifies hydroxylation at this position [3].
  • CCS Values: The predicted collision cross sections aid in distinguishing (S)-8-hydroxywarfarin from regioisomers in ion mobility spectrometry [4].

Experimental FTIR data remains limited in the literature, but computed spectra indicate strong bands at 3200–3400 cm⁻¹ (O-H stretch), 1720 cm⁻¹ (C=O, lactone), and 1680 cm⁻¹ (C=O, acetyl) [6].

Properties

CAS Number

63740-82-9

Product Name

8-Hydroxywarfarin, (S)-

IUPAC Name

4,8-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one

Molecular Formula

C19H16O5

Molecular Weight

324.332

InChI

InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/t14-/m0/s1

InChI Key

BHBOXPNWDGYJNB-AWEZNQCLSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O

Synonyms

4,8-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one; (S)-4,8-dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-Benzopyran-2-one; (S)-8-Hydroxywarfarin; 8-Hydroxy-S-warfarin; S-8-Hydroxywarfarin;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.